molecular formula C10H6Cl2N4O B1659597 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole CAS No. 662138-58-1

5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole

Cat. No. B1659597
CAS RN: 662138-58-1
M. Wt: 269.08 g/mol
InChI Key: OABYUBKTDSNQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole, also known as DMF-DMA, is a fluorescent probe that has been widely used in scientific research. This compound is known for its high sensitivity and selectivity towards various biomolecules, making it a useful tool for studying biological processes.

Mechanism of Action

The mechanism of action of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole involves the binding of the compound to biomolecules, resulting in a change in its fluorescence properties. The binding of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole to biomolecules causes a shift in its excitation and emission spectra, allowing for the detection and quantification of the bound biomolecule. The mechanism of action of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole has been extensively studied, and its high sensitivity and selectivity towards various biomolecules make it a valuable tool for studying biological processes.
Biochemical and Physiological Effects:
5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound has been used in both in vitro and in vivo experiments without any adverse effects on the cells or tissues. 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole has been shown to be non-toxic and non-cytotoxic, making it a safe tool for studying biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole in lab experiments include its high sensitivity and selectivity towards various biomolecules, its versatility in both in vitro and in vivo experiments, and its non-toxic and non-cytotoxic nature. However, there are some limitations to using 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole in lab experiments. The compound has limited solubility in aqueous solutions, and its fluorescence properties can be affected by the pH and temperature of the environment. These limitations need to be taken into consideration when designing experiments using 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole.

Future Directions

There are many future directions for the use of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole in scientific research. One potential direction is the development of new derivatives of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole with improved solubility and fluorescence properties. Another direction is the use of 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole in the study of disease processes, such as cancer and neurodegenerative diseases. 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole could also be used in the development of new diagnostic tools and therapies for various diseases. Overall, 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole is a valuable tool for studying biological processes, and its potential applications in scientific research are vast.

Scientific Research Applications

5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole has been widely used in scientific research as a fluorescent probe for various biomolecules. This compound has been used to study the binding of proteins, nucleic acids, and lipids. It has also been used to monitor enzyme activity, protein folding, and protein-protein interactions. 5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole has been used in both in vitro and in vivo experiments, making it a versatile tool for studying biological processes.

properties

IUPAC Name

5-[(4,5-dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4O/c11-9-10(12)16(5-13-9)4-6-1-2-7-8(3-6)15-17-14-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABYUBKTDSNQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1CN3C=NC(=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381415
Record name 5-[(4,5-dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole

CAS RN

662138-58-1
Record name 5-[(4,5-dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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